Coumarin-3-carboxylic acid

Übersicht

Beschreibung

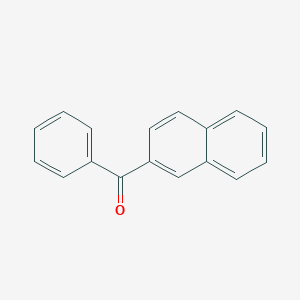

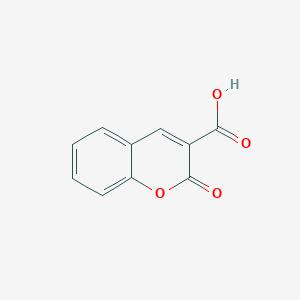

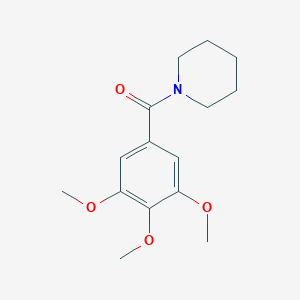

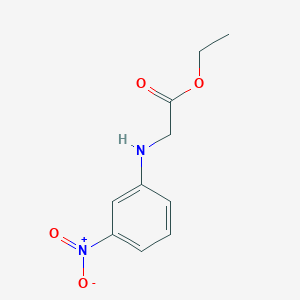

Coumarin-3-carboxylic acid (C3CA) is a compound with the formula C10H6O4 . It is used as a pharmaceutical intermediate . It is a member of coumarins .

Synthesis Analysis

C3CA can be synthesized through various methods. One method involves the synthesis of a cocrystal of C3CA with thiourea using the neat grinding method . Other methods include a catalyst-based, catalyst-free, Michael addition, cyclo addition, three components, oxidative, and photocatalytic system involving the decarboxylation process .Molecular Structure Analysis

The molecular weight of C3CA is 190.1522 . The IUPAC Standard InChI is InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12) .Chemical Reactions Analysis

C3CA undergoes complex multistep photochemical transformations, strongly dependent on the solvent properties and oxygen content . The reaction intermediates undergo further (photo)chemical reactions . The decarboxylative technique has been extensively investigated, due to its ability to increase the reactivity of the substrate .Physical And Chemical Properties Analysis

C3CA is a heterocyclic compound that contains oxygen in its structure . The degree of crystallinity of the complexes changes when compared with the precursor, 3-carboxy-coumarin acid, and the degree of crystallinity depends on the nature of the metal ion attached to coumarin .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

Coumarin-3-carboxylic acid is utilized in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry. These chemosensors are crucial for fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Pharmaceutical Intermediates

This compound serves as an intermediate in pharmaceutical manufacturing. Its properties are leveraged to improve specific chemical-physical characteristics such as lipophilicity, binding selectivity, and metabolic stability, which are beneficial from a medicinal perspective .

Organic Transformations

Coumarin-3-carboxylic acid derivatives are significant in organic transformations. They are used in metal-catalyzed and metal-free functionalization at the C3 or C4 position of coumarin-3-carboxylic acids, as well as in cyclization reactions. These processes are vital for creating compounds with bioactive heterocyclic scaffolds .

Wirkmechanismus

Target of Action

Coumarin-3-carboxylic acid (3-CCA) is a versatile compound that has been found to interact with various targets. It has been reported to possess strong antibacterial activity against Acidovorax citrulli . Additionally, it has been found to suppress the proliferation and migration of lung cancer cells via EGFR/VEGFR2/c-Met-Akt-NF-κB signaling pathways .

Mode of Action

The presence of a carboxyl group in 3-CCA allows it to participate in C3-, and C4-functionalization, as well as cyclization reactions . The carboxyl moiety acts as a directing group, enhancing the reactivity of coumarins as dienophiles . This facilitates the participation of these scaffolds in the synthesis of various heterocycles .

Biochemical Pathways

3-CCA’s reactions usually proceed via a decarboxylative Michael reaction, involving the nucleophilic attack of a nucleophile on the carbonyl site, and the removal of a hydroxyl group . Decarboxylative functionalization at C3-, or C4-site of 3-CCA, such as arylation, heteroarylation, alkylation, benzylation, alkenylation, acylation, and trifluoromethylthiolation, has found considerable utility in organic synthesis .

Result of Action

3-CCA exhibits strong in vitro activities against various bacteria, with EC50 values ranging from 26.64 μg/mL to 40.73 μg/mL . It disrupts the integrity of the cell membrane and inhibits polar flagella growth . Furthermore, 3-CCA results in reductions in motility and extracellular exopolysaccharide (EPS) production of Acidovorax citrulli while inhibiting the biofilm formation .

Safety and Hazards

Zukünftige Richtungen

The carboxylic acid group in coumarin has emerged as a flexible functionality facilitating the construction of coumarin-containing building blocks, emphasizing the decarboxylative strategy . The current review shows the successive modifications in the decarboxylative synthesis of C3CA with various optimizing parameters .

Eigenschaften

IUPAC Name |

2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMLKANOGIVEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201183 | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumarin-3-carboxylic acid | |

CAS RN |

531-81-7 | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V85UOV8788 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Coumarin-3-carboxylic acid?

A1: Coumarin-3-carboxylic acid has a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol. [, , , , , , ]

Q2: What are the key spectroscopic characteristics of C3CA?

A2: C3CA can be characterized by various spectroscopic methods, including:

- Infrared (IR) Spectroscopy: C3CA shows characteristic peaks corresponding to carbonyl stretching, C=C stretching, and O-H stretching vibrations. [, , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the C3CA molecule. [, , , , , ]

- Mass Spectrometry (MS): MS analysis reveals the molecular ion peak and fragmentation patterns of C3CA, confirming its molecular weight and structural features. [, , , ]

Q3: How does the stability of C3CA vary under different conditions?

A3: C3CA exhibits good stability under various conditions, making it suitable for diverse applications:

- Thermal Stability: C3CA shows relatively high thermal stability. [, , , ] Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often employed to study its decomposition profile.

Q4: Are there any specific material compatibility considerations for C3CA?

A4: While generally stable, certain factors can influence C3CA compatibility:

- pH Sensitivity: The stability of C3CA can be affected by extreme pH conditions. [, , , ] Studies have explored its interaction with human serum albumin (HSA) and bovine serum albumin (BSA) at physiological pH.

- Metal Ion Interactions: C3CA can form complexes with metal ions, such as silver, [] which can alter its properties and influence its applications. This complex formation can be exploited for developing metal-based anticancer agents.

Q5: Does C3CA possess any inherent catalytic properties?

A5: While not a catalyst itself, C3CA is a valuable building block in organic synthesis:

- Knoevenagel Condensation Reactions: C3CA is frequently synthesized via the Knoevenagel condensation reaction between salicylaldehyde and diethyl malonate, followed by hydrolysis. This reaction is often catalyzed by bases. [, , , , , ]

Q6: What are the key applications of C3CA in synthetic organic chemistry?

A6: C3CA serves as a versatile precursor for synthesizing various compounds:

- Coumarin Derivatives: C3CA is a key starting material for synthesizing a diverse library of coumarin derivatives, many of which exhibit interesting biological activities, including anticancer, [, , ] anti-inflammatory, [] and analgesic properties. []

- Heterocyclic Compounds: Researchers have explored the synthesis of various heterocyclic compounds, such as triazoles and triazolines, [] utilizing C3CA as a starting material. These heterocyclic derivatives often possess notable biological activities.

- Fluorescent Probes: The hydroxylated derivative of C3CA, 7-hydroxycoumarin-3-carboxylic acid (7-OHC3CA), exhibits strong fluorescence and is used as a probe for detecting hydroxyl radicals generated in various chemical and biological systems. [, , , ]

Q7: Have computational methods been used to study C3CA?

A7: Computational chemistry plays a crucial role in understanding C3CA:

- Density Functional Theory (DFT) Calculations: DFT calculations help elucidate the electronic structure, geometry, and intermolecular interactions of C3CA and its derivatives. [, ] These calculations can provide insights into their reactivity and properties.

- Molecular Docking Studies: Researchers utilize molecular docking simulations to investigate the binding interactions of C3CA and its analogs with target proteins, aiding in drug discovery and understanding their mechanism of action. [, , , ]

Q8: How do structural modifications to C3CA affect its activity?

A8: Modifications to the C3CA scaffold significantly impact its activity:

- Hydroxylation: Introducing a hydroxyl group, particularly at the 6th position, enhances the cytotoxic properties of C3CA, leading to compounds with promising anticancer potential. [, , ] The 7-hydroxy derivative, 7-OHC3CA, is a well-known fluorescent probe for hydroxyl radicals.

- Metal Complexation: Forming complexes with metals like silver significantly augments the cytotoxic activity of C3CA and introduces cyto-selective behavior, targeting cancer cells more effectively. [, ] This highlights the potential of metal-based C3CA derivatives in anticancer drug development.

Q9: What strategies are employed to enhance the stability and bioavailability of C3CA?

A9: Researchers are actively exploring strategies to overcome these limitations:

- Cocrystallization: Cocrystallizing C3CA with coformers like thiourea has shown promise in improving its physicochemical properties, including solubility and stability, which can enhance its bioavailability. [, ]

- Nanoformulations: Encapsulating C3CA within nanocarriers, such as nanoparticles or liposomes, can potentially improve its solubility, stability, and targeted delivery to specific tissues. [, ] This is an active area of research for enhancing the therapeutic efficacy of C3CA and its derivatives.

Q10: What is the known safety profile of C3CA?

A11: While C3CA generally exhibits a favorable safety profile, [] further research is needed to establish its long-term toxicological effects comprehensively. Studies have shown that C3CA and its metabolites exhibit non-mutagenic properties in Ames tests. []

Q11: What analytical techniques are commonly employed to analyze C3CA?

A11: A range of analytical techniques are used for C3CA analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a robust technique for separating, identifying, and quantifying C3CA in various matrices, including biological samples. [, , ] This method is particularly valuable for pharmacokinetic studies and determining C3CA concentrations in biological fluids.

- Fluorescence Spectroscopy: The hydroxylated derivative, 7-OHC3CA, is highly fluorescent, enabling sensitive detection and quantification. [, , ] This property is particularly valuable for studying hydroxyl radical generation and antioxidant activity.

Q12: What factors influence the dissolution and solubility of C3CA?

A12:

- Solvent Polarity: C3CA exhibits higher solubility in polar organic solvents like ethanol and methanol compared to water. [, , , , , , , , ] This limited water solubility can hinder its bioavailability and necessitate the development of strategies for enhancement.

- pH of the Medium: The ionization state of C3CA, influenced by the pH of the medium, can significantly affect its solubility. [, , , ] Understanding the pH-dependent solubility profile of C3CA is essential for its formulation and delivery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)

![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)